molecular formula C12H24N2O2 B1382243 tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate CAS No. 1630815-43-8

tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

Cat. No. B1382243
M. Wt: 228.33 g/mol
InChI Key: GCEQPBSLYITHFN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate”, the InChI code is "1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m1/s1" .

Scientific Research Applications

  • Enantioselective Synthesis and Kinetic Resolution

    • The compound and its derivatives are used in the synthesis of specific enantiomers of amino acid derivatives through processes like parallel kinetic resolution. For instance, Davies et al. (2003) demonstrated the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate by comparing kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate (Davies et al., 2003).
  • Chiral Auxiliary in Synthesis

    • This compound serves as a chiral auxiliary in chemical synthesis. Studer et al. (1995) prepared both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and used them as auxiliaries in dipeptide synthesis (Studer et al., 1995).
  • Hydroformylation Processes

    • It is applied in the hydroformylation of derivatives to produce important intermediates for the synthesis of homochiral amino acid derivatives, as shown by Kollár and Sándor (1993) in their study on methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate (Kollár & Sándor, 1993).
  • NMR Tag in Protein Research

    • The tert-butyl group can be used as an NMR tag in high-molecular-weight systems, aiding in protein research. Chen et al. (2015) discussed the use of O-tert-Butyltyrosine in this context (Chen et al., 2015).
  • Intermediate in Synthesis of Biologically Active Compounds

    • It acts as an intermediate in the synthesis of biologically active compounds. For example, Zhao et al. (2017) synthesized an important intermediate for omisertinib from a derivative of tert-butyl (Zhao et al., 2017).
  • Crystallographic and Thermal Studies

    • Its derivatives are studied for their crystallographic and thermal properties. Singh et al. (2016) investigated tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate in this regard (Singh et al., 2016).
  • In Asymmetric Synthesis

    • It is also used in asymmetric synthesis for producing enantiomerically pure compounds. Ishihara et al. (2008) used tert-butyl alcohol in a catalytic kinetic resolution of racemic carboxylic acids to achieve high asymmetric induction (Ishihara et al., 2008).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate”, specific safety information is not available .

Future Directions

As there is limited information available on “tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate”, future research could focus on elucidating its synthesis, mechanism of action, and potential applications .

properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEQPBSLYITHFN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@]1(CCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Reactant of Route 6
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

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